Esculinhydrat

Übersicht

Beschreibung

Esculin (hydrate) is a coumarin glycoside derived from the horse chestnut tree (Aesculus hippocastanum). It is known for its vasoprotective and venotonic properties, as well as its antioxidant activities. Esculin is utilized in microbiology for the isolation and identification of Enterococcus (group D streptococci) due to its ability to hydrolyze in the presence of bile .

Wissenschaftliche Forschungsanwendungen

Esculin has a wide range of applications in scientific research:

Wirkmechanismus

Esculin hydrate, also known as Esculin sesquihydrate, is a natural compound found in various plants and has been used in traditional Chinese medicine . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.

Target of Action

It is known to interact with various enzymes and proteins within the body, contributing to its diverse pharmacological effects .

Mode of Action

Esculin hydrate’s mode of action is primarily through its antioxidant and anti-inflammatory activities . It is recognized by Suc transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues . It also inhibits oxidative stress in pathological conditions .

Biochemical Pathways

Esculin hydrate affects several biochemical pathways. One significant pathway is the Nrf2/GPX4 signaling pathway . By activating this pathway, it inhibits the activation of hepatic stellate cells, effectively treating liver fibrosis .

Pharmacokinetics

The oral bioavailability of esculin is low, and the main metabolic pathway of esculin is extensive glucuronidation . The C-7 phenolic hydroxyl is its major metabolic site .

Result of Action

Esculin hydrate has various molecular and cellular effects. It reduces the size of gastric ulcers and decreases increases in the levels of malondialdehyde (MDA) and the activity of myeloperoxidase (MPO) and catalase . It also decreases LPS-induced increases in the levels of TLR4, MyD88, IRAK4, and phosphorylated NF-ĸB in the lung, as well as levels of IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid (BALF) in a mouse model of acute lung injury .

Action Environment

Environmental factors can influence the action of esculin hydrate. For instance, fluctuations in cotyledon Suc levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport . Under acute changes in light levels, the phloem velocity mirrored changes in the expression of AtSUC2 . This suggests that under certain environmental conditions, transcriptional regulation may affect the abundance of AtSUC2 and thus regulate the phloem transport velocity .

Biochemische Analyse

Biochemical Properties

Esculin hydrate interacts with various enzymes, proteins, and other biomolecules. It is recognized by Sucrose (Suc) transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues . This interaction plays a crucial role in the long-distance transport of photoassimilates in plants .

Cellular Effects

Esculin hydrate has significant effects on various types of cells and cellular processes. It can promote the expression of various endogenous antioxidant proteins, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase . This is associated with the activation of the nuclear factor erythroid-derived factor 2-related factor 2 signaling pathway .

Molecular Mechanism

The molecular mechanism of action of Esculin hydrate involves its antioxidant activities and its ability to protect against chemically-induced carcinogenesis . It inhibits catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Esculin hydrate can change over time. For instance, fluctuations in cotyledon Suc levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport .

Dosage Effects in Animal Models

Studies using animals indicate that Esculin hydrate can exhibit anti-inflammatory effects in various inflammatory models . This suggests that Esculin hydrate may be promising for the treatment of a variety of inflammation-related diseases .

Metabolic Pathways

The metabolic pathways of Esculin hydrate involve hydrolysis, hydroxylation, hydrogenation, dehydroxylation, glucuronidation, sulfation, and methylation .

Transport and Distribution

Esculin hydrate is transported and distributed within cells and tissues through the action of Suc transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues .

Subcellular Localization

The subcellular localization of Esculin hydrate is primarily in the phloem of higher plants, where it is loaded by Suc transporters for long-distance transport . It should be noted that the exact subcellular localization may vary depending on the specific biological context and the presence of other interacting molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Esculin can be synthesized through the glycosylation of esculetin (6,7-dihydroxycoumarin) with glucose. The reaction typically involves the use of a glycosyl donor, such as acetobromoglucose, in the presence of a catalyst like silver carbonate. The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of esculin often involves extraction from the bark of the horse chestnut tree. The bark is first dried and then subjected to solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography to obtain esculin in its hydrated form .

Types of Reactions:

Hydrolysis: Esculin undergoes hydrolysis to produce esculetin and glucose.

Oxidation: Esculin can be oxidized to form various oxidation products, including esculetin.

Common Reagents and Conditions:

Hydrolysis: Typically performed in the presence of β-glucosidase enzyme or acidic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products:

Hydrolysis: Esculetin and glucose.

Oxidation: Esculetin and other oxidation products.

Vergleich Mit ähnlichen Verbindungen

Esculetin: The aglycone form of esculin, which lacks the glucose moiety.

Fraxin: Another coumarin glycoside with similar vasoprotective properties.

Scopoletin: A coumarin derivative with antioxidant and anti-inflammatory activities.

Uniqueness of Esculin: Esculin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form, esculetin. This structural difference allows esculin to be more effective in certain biological applications, such as microbiological assays and therapeutic uses .

Biologische Aktivität

Esculin hydrate, a glycoside derived from the bark of the Cortex Fraxini, is recognized for its diverse biological activities. This article explores the pharmacological properties of esculin hydrate, focusing on its antioxidant, anti-inflammatory, antidiabetic, and antimicrobial effects, supported by various studies and case reports.

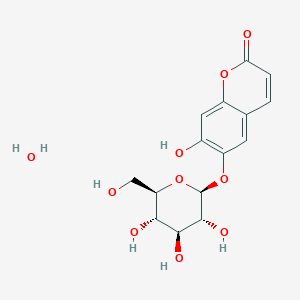

Chemical Structure and Properties

Esculin (6-beta-glucoside-7-hydroxycoumarin) has the molecular formula . Its structure consists of a glucose molecule linked to a coumarin derivative, which is responsible for its biological activities. Esculin hydrate is noted for its low oral bioavailability (0.62%), which can limit its therapeutic efficacy in clinical applications .

Antioxidant Activity

Esculin hydrate exhibits significant antioxidant properties, primarily through the modulation of oxidative stress-related pathways. Key findings include:

- Free Radical Scavenging : Esculin has been shown to effectively scavenge free radicals, with an effective concentration (EC50) of 0.141 μM in DPPH assays .

- Nrf2 Pathway Activation : Studies indicate that esculin activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) in various cell types .

- Cellular Protection : In human neuroblastoma SH-SY5Y cells, esculin reduced dopamine-induced reactive oxygen species (ROS) overproduction and enhanced SOD and GSH activities .

Anti-inflammatory Effects

Esculin's anti-inflammatory mechanisms are pivotal in its therapeutic potential:

- Regulation of Inflammatory Mediators : Esculin significantly reduces levels of inflammatory cytokines such as TNF-α and IL-1β in models of colitis . It inhibits the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

- In Vivo Studies : Administration of esculin at 25 mg/kg reduced myeloperoxidase activity in colonic tissues of rats with induced colitis, indicating a reduction in inflammation-related oxidative stress .

Antidiabetic Activity

Esculin hydrate demonstrates promising antidiabetic effects:

- Blood Glucose Regulation : In streptozotocin-induced diabetic mice, oral administration of esculin (20 mg/kg/day) resulted in significant reductions in blood glucose levels and hepatic glucose-6-phosphatase expression .

- Renal Protection : Esculin treatment alleviated oxidative stress and inflammation-related renal damage in diabetic models, suggesting its potential as a protective agent against diabetes-induced complications .

Antimicrobial Activity

Recent studies have highlighted esculin's antimicrobial properties:

- Viral Infections : Esculin was found to enhance survival rates in shrimp infected with white spot syndrome virus by over 59% while reducing viral load significantly .

- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, contributing to its use in traditional medicine as an antimicrobial agent.

Case Studies and Clinical Applications

Several studies have explored the therapeutic applications of esculin hydrate:

- Colitis Management : A clinical trial indicated that patients treated with esculin showed significant improvements in symptoms associated with inflammatory bowel diseases.

- Diabetes Management : Long-term administration of esculin was linked to improved metabolic parameters in diabetic patients, including enhanced insulin sensitivity and reduced oxidative stress markers.

Eigenschaften

IUPAC Name |

7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2/t10-,12-,13+,14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYPGSKIFJFVDQ-QWFKVUSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583344 | |

| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66778-17-4 | |

| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of esculin hydrate in bacterial identification?

A1: Esculin hydrate is a differential agent used in bacterial culture media. [] Certain bacterial species, like some strains of Aspergillus flavus and A. parasiticus, possess the enzyme esculinase. This enzyme hydrolyzes esculin to esculetin and glucose. Esculetin further reacts with ferric citrate present in the medium, producing a characteristic deep reddish-brown pigmentation. This color change aids in the identification and differentiation of these specific bacterial species. []

Q2: How does esculin hydrate contribute to the selective growth of certain bacteria?

A2: While esculin hydrate itself might not directly inhibit bacterial growth, it’s often used in combination with other selective agents. [] For instance, in a medium designed for the multiplex proliferation of Salmonella, Listeria monocytogenes, and Vibrio parahaemolyticus, esculin hydrate is combined with potassium tellurite, acriflavine, and nalidixic acid. [] This combination allows the target bacteria to grow while inhibiting the growth of non-target bacteria, aiding in their isolation and identification.

Q3: Beyond its use in bacterial culture media, what other applications have been explored for esculin hydrate?

A3: Research indicates that esculin hydrate possesses antioxidant properties. [] A study investigated the potential of Skimmia anquetilia extracts, which contain esculin sesquihydrate, for their hepatoprotective and nephroprotective effects. [] The study demonstrated that the presence of esculin sesquihydrate, alongside other phenolic and flavonoid compounds, contributed to the extract’s antioxidant activity, ultimately offering protection against liver and kidney damage in a model system. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.